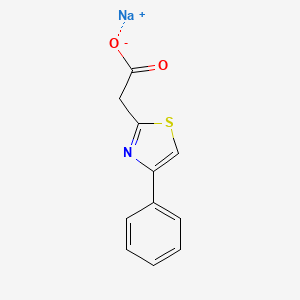

Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

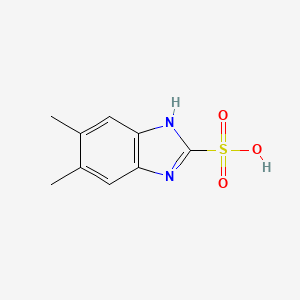

“Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . Thiazoles are important in the world of chemistry due to their aromaticity and many reactive positions where various reactions may take place .

Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions with hydrazonoyl halides . These reactions can generate a variety of compounds, including 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .Molecular Structure Analysis

The thiazole ring in the compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons .Chemical Reactions Analysis

Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate, have been studied for their antimicrobial properties. These compounds can be designed to target a variety of microbial pathogens, offering potential use in treating bacterial infections. The thiazole ring’s ability to interact with bacterial enzymes and inhibit their function makes it a valuable scaffold for developing new antimicrobial agents .

Anticancer and Cytotoxic Effects

Research has indicated that thiazole compounds exhibit significant anticancer and cytotoxic activities. They have been used to synthesize various derivatives that show potent effects on human tumor cell lines, including prostate cancer. This suggests that Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate could be modified to enhance its efficacy as an antitumor agent .

Anti-Inflammatory Properties

The anti-inflammatory properties of thiazole derivatives are well-documented. These compounds can be effective in reducing inflammation in various conditions, potentially by inhibiting inflammatory cytokines or other key components of the inflammatory response. This application is particularly relevant in the development of new treatments for chronic inflammatory diseases .

Antiviral Applications

Thiazole derivatives have shown promise in antiviral therapy. Their structure allows for the creation of compounds that can interfere with viral replication or assembly. This makes them candidates for the development of drugs against diseases like HIV, where they could play a role in inhibiting the virus’s lifecycle .

Neuroprotective Uses

The neuroprotective potential of thiazole derivatives is an exciting area of research. These compounds may protect nerve cells from damage or death caused by neurodegenerative diseases or brain injury. By modulating neurotransmitter systems or protecting neuronal structure, they could contribute to treatments for conditions like Alzheimer’s disease .

Antioxidant Effects

Thiazole compounds are being explored for their antioxidant effects. They can act as free radical scavengers, protecting cells from oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. This application could lead to the development of novel antioxidants with improved efficacy and safety profiles .

Mechanism of Action

Target of Action

Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives have been reported to interact with various targets, leading to different biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, leading to different biological effects .

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Future Directions

properties

IUPAC Name |

sodium;2-(4-phenyl-1,3-thiazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S.Na/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMQJNVPNNTMGJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

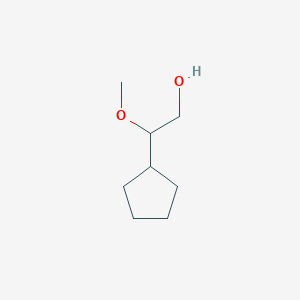

C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8NNaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

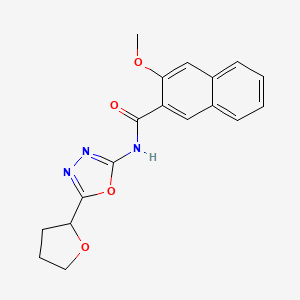

![methyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2923056.png)

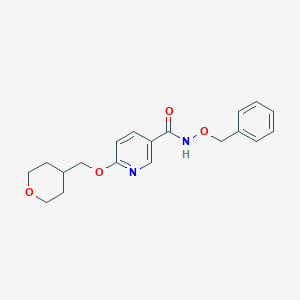

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2923067.png)

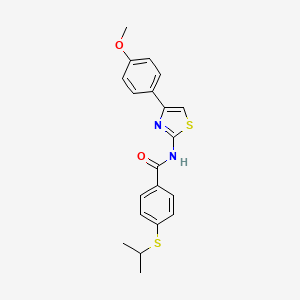

![5-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide](/img/structure/B2923069.png)

![[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2923070.png)

![Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2923075.png)

![N-(4-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2923078.png)